2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-
2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-
Brand Name:
Vulcanchem
CAS No.:
127459-79-4
VCID:
VC0238307
InChI:
InChI=1S/C18H26O/c1-11-8-15-16(9-14(11)10-19)18(6,7)13(3)12(2)17(15,4)5/h8-10,12-13H,1-7H3/t12-,13-/m1/s1
SMILES:
CC1C(C(C2=C(C1(C)C)C=C(C(=C2)C=O)C)(C)C)C
Molecular Formula:
C4H11N3
Molecular Weight:
258.4 g/mol
2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-
CAS No.: 127459-79-4
Main Products
VCID: VC0238307
Molecular Formula: C4H11N3
Molecular Weight: 258.4 g/mol
CAS No. | 127459-79-4 |
---|---|
Product Name | 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel- |
Molecular Formula | C4H11N3 |
Molecular Weight | 258.4 g/mol |
IUPAC Name | (6R,7R)-3,5,5,6,7,8,8-heptamethyl-6,7-dihydronaphthalene-2-carbaldehyde |
Standard InChI | InChI=1S/C18H26O/c1-11-8-15-16(9-14(11)10-19)18(6,7)13(3)12(2)17(15,4)5/h8-10,12-13H,1-7H3/t12-,13-/m1/s1 |
Standard InChIKey | ZIASQZKMMDNGSU-CHWSQXEVSA-N |
Isomeric SMILES | C[C@@H]1[C@H](C(C2=C(C1(C)C)C=C(C(=C2)C=O)C)(C)C)C |
SMILES | CC1C(C(C2=C(C1(C)C)C=C(C(=C2)C=O)C)(C)C)C |
Canonical SMILES | CC1C(C(C2=C(C1(C)C)C=C(C(=C2)C=O)C)(C)C)C |
Synonyms | 2-Naphtalencarboxaldehyd, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, trans- |
PubChem Compound | 22861286 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume